Bis[2-(trifluoromethyl)benzoyl] Peroxide
Description
BPO is widely used in pharmaceuticals (e.g., acne treatments) and industrial settings due to its oxidizing properties . The trifluoromethyl variant likely shares structural similarities but incorporates fluorine atoms, which may enhance thermal stability or reactivity compared to non-fluorinated analogs.
Properties
Molecular Formula |
C16H8F6O4 |
|---|---|
Molecular Weight |
378.22 g/mol |
IUPAC Name |
[2-(trifluoromethyl)benzoyl] 2-(trifluoromethyl)benzenecarboperoxoate |
InChI |
InChI=1S/C16H8F6O4/c17-15(18,19)11-7-3-1-5-9(11)13(23)25-26-14(24)10-6-2-4-8-12(10)16(20,21)22/h1-8H |
InChI Key |
JRCKXKDOCDYUNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(trifluoromethyl)benzoyl] Peroxide typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with hydrogen peroxide under alkaline conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetone, and the product is purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between reaction rate and product stability, often involving temperature control and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Bis[2-(trifluoromethyl)benzoyl] Peroxide undergoes various types of chemical reactions, including:
Oxidation: It can act as an oxidizing agent in organic synthesis.
Reduction: Under specific conditions, it can be reduced to form corresponding alcohols.
Substitution: It participates in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Nucleophiles: Such as amines and alcohols.
Oxidizing agents: Such as potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include trifluoromethylated benzoyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Bis[2-(trifluoromethyl)benzoyl] Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as a radical initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Bis[2-(trifluoromethyl)benzoyl] Peroxide involves the homolytic cleavage of the peroxide bond, generating free radicals. These radicals initiate various chemical reactions by abstracting hydrogen atoms or adding to unsaturated bonds. The molecular targets include unsaturated hydrocarbons and other reactive species, leading to the formation of new chemical bonds and products[4][4].
Comparison with Similar Compounds
Comparison with Similar Compounds
The evidence focuses on benzoyl peroxide and its derivatives; however, extrapolating from these findings, the following comparisons can be inferred:
Structural and Reactivity Differences
- Benzoyl Peroxide (BPO) : A simple aromatic peroxide with two benzoyl groups. It decomposes exothermically to generate free radicals, enabling polymerization initiation or antimicrobial action .
- This could result in higher thermal stability or controlled radical release .
Research Findings and Limitations
- BPO-Clindamycin Synergy: Combination therapy reduces inflammatory acne lesions by 60% compared to monotherapies .
- Gaps in Evidence: No direct studies on Bis[2-(trifluoromethyl)benzoyl] Peroxide were found. Comparative analysis relies on extrapolation from BPO data and fluorine chemistry principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
